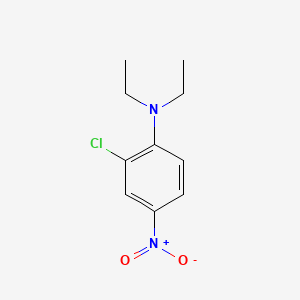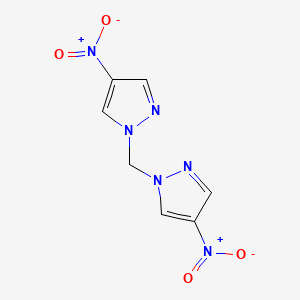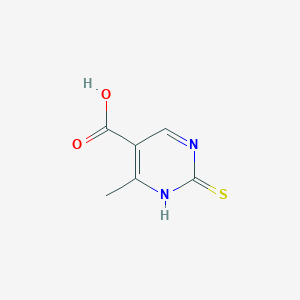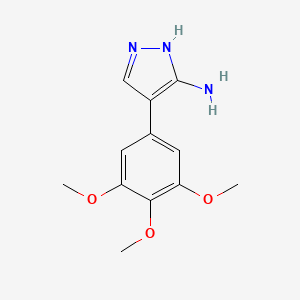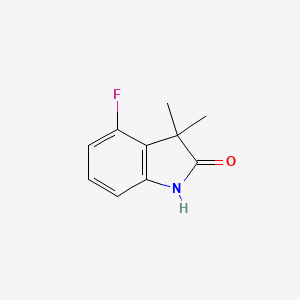
4-Fluoro-3,3-dimethylindolin-2-one
Vue d'ensemble
Description
4-Fluoro-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H10FNO. It has a molecular weight of 179.19 . It is a white to yellow solid and is used extensively in scientific research.
Molecular Structure Analysis
The InChI code for 4-Fluoro-3,3-dimethylindolin-2-one is 1S/C10H10FNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) . This indicates the presence of a fluorine atom at the 4th position and two methyl groups at the 3rd position of the indolin-2-one structure.Physical And Chemical Properties Analysis
4-Fluoro-3,3-dimethylindolin-2-one is a white to yellow solid . The storage temperature is 2-8 degrees Celsius .Applications De Recherche Scientifique
Carcinogenic Activity of Fluoro-Derivatives
A study investigated the carcinogenicities of various fluoro and other derivatives of 4-dimethylaminoazobenzene (DAB) in rat liver, including compounds with fluoro substitutions. It was found that certain fluoro-substituted compounds demonstrated moderate to strong carcinogenic activity (Miller, Miller, & Finger, 1957).
Fluorescent Properties and Cytotoxicity of Fluoro-Substituted Quinolinones
A study describes the synthesis and investigation of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones. The research found these compounds to have fluorescence properties and evaluated their cytotoxicity against various human and animal cell lines, revealing the potential of benzo-perfluorinated derivatives as antioxidants and for cytotoxic effects against tumor cells (Politanskaya et al., 2015).
lp⋯π Intermolecular Interactions in Triazole Derivatives
In a study involving the synthesis of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, the crystal structures exhibited various intermolecular interactions, including lp⋯π interactions. These interactions were characterized using different techniques, providing insights into the nature of these interactions (Shukla et al., 2014).
Fluoro Ketone Inhibitors of Hydrolytic Enzymes
Fluoro ketones, including 3,3-difluoro-6,6-dimethyl-2-heptanone, have been investigated as inhibitors of hydrolytic enzymes. These compounds are significantly more effective as inhibitors than their non-fluorinated counterparts, likely due to their interaction with active-site residues in the enzymes (Gelb, Svaren, & Abeles, 1985).
Physical and Photophysical Characterization of Fluorophores
A study on lipids containing the dimethyl BODIPY fluorophore, specifically focusing on a lipid analog with fluorine substitutions, provided insights into their miscibility and steady-state fluorescence behavior. This research is significant for understanding the fluorescence properties of these fluorophores in biological applications (Dahim et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNVQQZZBGDKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=C2F)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647603 | |
| Record name | 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,3-dimethylindolin-2-one | |
CAS RN |
866211-50-9 | |
| Record name | 4-Fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866211-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3057871.png)

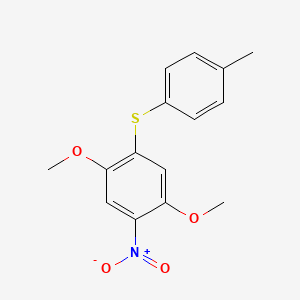
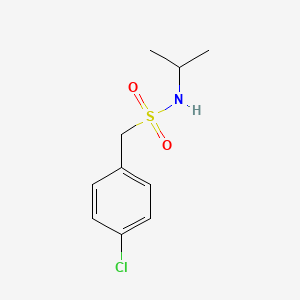
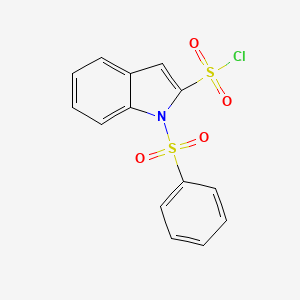
![2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol](/img/structure/B3057881.png)
![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)
